5-Bromo-4-methylnicotinaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methylnicotinaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 4-methylnicotinaldehyde using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is typically carried out at room temperature, and the product is purified by silica gel chromatography using a mixture of ethyl acetate and hexanes as the eluent .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-methylnicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products:
Oxidation: 5-Bromo-4-methylnicotinic acid.
Reduction: 5-Bromo-4-methyl-2-pyridinemethanol.
Substitution: 5-Methoxy-4-methylnicotinaldehyde, 5-Ethoxy-4-methylnicotinaldehyde.
Scientific Research Applications
5-Bromo-4-methylnicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to the modulation of various biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 5-Bromo-4-methoxynicotinaldehyde
- 5-Bromo-4-fluoronicotinaldehyde
- 4-Amino-5-bromonicotinaldehyde
- 5-Bromonicotinaldehyde
- 5-Bromo-4-hydroxynicotinaldehyde
Comparison: 5-Bromo-4-methylnicotinaldehyde is unique due to the presence of both a bromine atom and a methyl group on the nicotinaldehyde structure. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the bromine atom makes it more reactive in nucleophilic substitution reactions, while the methyl group can influence its steric and electronic properties .
Properties
IUPAC Name |
5-bromo-4-methylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-6(4-10)2-9-3-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKUWJPBSLTFMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623676 | |
Record name | 5-Bromo-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351457-86-8 | |
Record name | 5-Bromo-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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